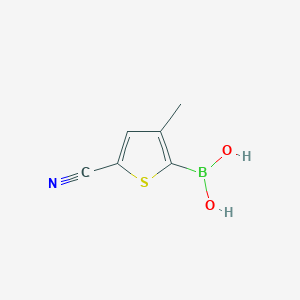
(5-Cyano-3-methylthiophen-2-yl)boronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Solar Cell Applications
(5-Cyano-3-methylthiophen-2-yl)boronic acid and its derivatives have been utilized in the development of organic sensitizers for solar cell applications. A study by (Kim et al., 2006) demonstrated the use of functionalized unsymmetrical organic sensitizers, which showed high efficiency in converting incident photons to current when anchored onto TiO2 films.
Boronic Acid-Catalyzed Reactions
Boronic acids, including derivatives like (5-Cyano-3-methylthiophen-2-yl)boronic acid, have been explored for their catalytic properties. Hashimoto et al. (2015) reported on a boronic acid-catalyzed, highly enantioselective aza-Michael addition, highlighting the potential of boronic acids in organic reactions (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing and Detection Applications
The unique interactions of boronic acids with diols and Lewis bases are leveraged in various sensing applications. Lacina et al. (2014) reviewed the diverse applications of boronic acids in sensing, covering areas from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).
Fluorescent Chemosensors
Boronic acid-based sensors have been developed for detecting bioactive substances. Huang et al. (2012) summarized the progress in boronic acid sensors for various applications, including their use in probing carbohydrates and bioactive substances (Huang et al., 2012).
Biomedical Applications
Boronic acid polymers, potentially including (5-Cyano-3-methylthiophen-2-yl)boronic acid derivatives, have found applications in biomedicine. Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in treating various diseases and their potential in other biomedical applications (Cambre & Sumerlin, 2011).
Cancer Cell Detection
Electrochemical cytosensors based on boronic acid-functionalized compounds have been developed for cancer cell detection. Dervisevic et al. (2017) designed a sensitive electrochemical cytosensor using boronic acid-functionalized polythiophene, demonstrating its potential in early-stage cancer diagnosis (Dervisevic, Şenel, Sagir, & Işık, 2017).
Relay Fluorescence Recognition
Boronic acid derivatives have been used in the development of relay fluorescence probes for ion detection. Selvaraj et al. (2019) synthesized a boronic acid derivative for sequential "on-off-on"-type relay fluorescence recognition of ions, showcasing its application in living cells (Selvaraj et al., 2019).
Enzyme Inhibition and Boron Neutron Capture Therapy
Boronic acid compounds, such as (5-Cyano-3-methylthiophen-2-yl)boronic acid, have been explored for enzyme inhibition and as agents in boron neutron capture therapy for cancer. Yang, Gao, and Wang (2003) reviewed the development of boronic acid compounds in these areas, emphasizing their potential in pharmaceutical applications (Yang, Gao, & Wang, 2003).
Orientations Futures
Propriétés
IUPAC Name |
(5-cyano-3-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHWBGKKFXSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701660 | |
| Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyano-3-methylthiophen-2-yl)boronic acid | |
CAS RN |
860617-72-7 | |
| Record name | B-(5-Cyano-3-methyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860617-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





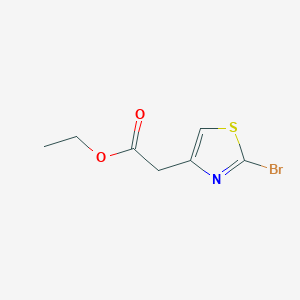
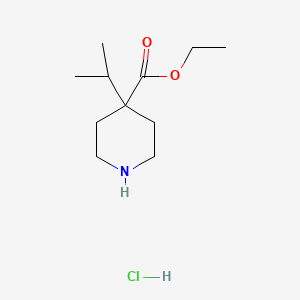

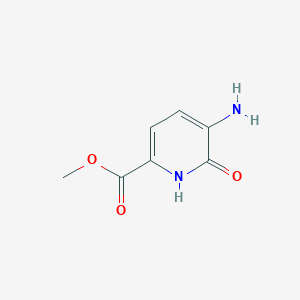
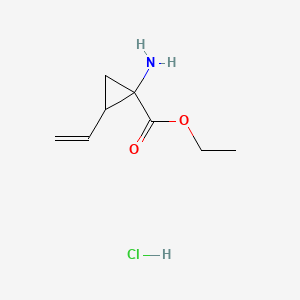
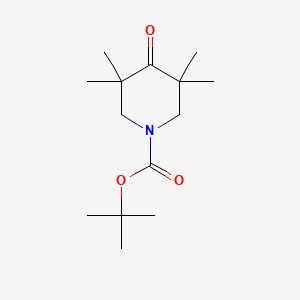
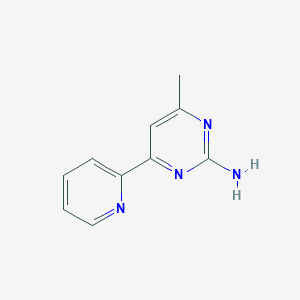
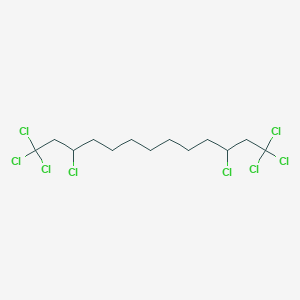
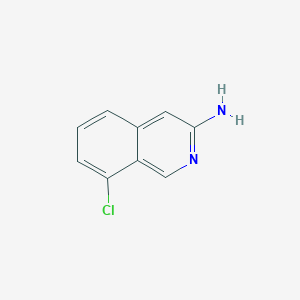
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)

